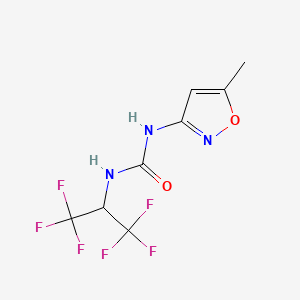
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound characterized by the presence of a hexafluoropropyl group and an oxazolyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-amine with 5-methyl-1,2-oxazol-3-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties imparted by the hexafluoropropyl group.
Mechanism of Action
The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazolyl group may also play a role in binding to specific sites on proteins, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the oxazolyl group.
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(4-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a different substitution pattern on the oxazolyl group.
Uniqueness: 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the specific combination of the hexafluoropropyl and oxazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
355829-40-2 |
|---|---|
Molecular Formula |
C8H7F6N3O2 |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C8H7F6N3O2/c1-3-2-4(17-19-3)15-6(18)16-5(7(9,10)11)8(12,13)14/h2,5H,1H3,(H2,15,16,17,18) |
InChI Key |
GETWVIWWBKOQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















